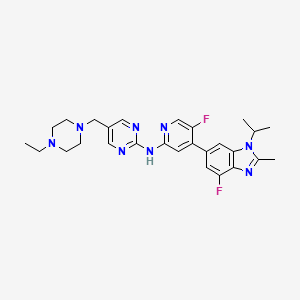![molecular formula C23H31N5O2 B2361232 1-methyl-3-octyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 300587-56-8](/img/structure/B2361232.png)
1-methyl-3-octyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-octyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a chemical compound that belongs to the class of purine analogs. It has been widely studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, including its use in cancer treatment, anti-inflammatory activity, and neuroprotection.
Wissenschaftliche Forschungsanwendungen
Ionisation and Methylation Reactions
- Purine-6,8-diones, closely related to the chemical , demonstrate interesting physical properties and reactions. These compounds, when divided into different classes based on their substituents, show varied behaviors in ionisation and methylation reactions. The structure and substituents significantly influence these processes, providing insights into how such compounds could be manipulated in scientific research (Rahat, Bergmann, & Tamir, 1974).
Structural Studies
- The study of the structure of related compounds like 7-methyl-8-oxo-7,8-dihydroguanosine monohydrate provides valuable information on the conformation, bonding, and overall molecular geometry of these molecules. Such structural knowledge is vital for applications in drug design and material sciences (Larson, Cottam, & Robins, 1989).
Mesoionic Purinone Analogs
- Research into mesoionic purinone analogs, which are structurally similar to purine-2,8-dione, has shown that these compounds can undergo hydrolytic ring-opening reactions. Such reactions are significant in the study of bioactive compounds and could have implications in pharmacology and synthetic chemistry (Coburn & Taylor, 1982).
Synthesis of Novel Compounds
- The synthesis of new [c,d]-fused purinediones and related compounds offers insight into the development of novel molecules with potential applications in various fields like medicinal chemistry and materials science. These studies demonstrate the versatility and adaptability of purine derivatives in synthetic chemistry (Simo, Rybár, & Alföldi, 1995).
Anticancer Activity
- Some purine-diones have been studied for their potential anticancer activity. This illustrates the relevance of these compounds in therapeutic research and drug development. The synthesis and testing of such compounds provide a foundation for the development of new anticancer agents (Hayallah, 2017).
Eigenschaften
IUPAC Name |
1-methyl-3-octyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O2/c1-3-4-5-6-7-11-15-28-21(29)19-20(25(2)23(28)30)24-22-26(16-12-17-27(19)22)18-13-9-8-10-14-18/h8-10,13-14H,3-7,11-12,15-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVMBLRGYQPRLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Cyanomethyl)-1-phenyl-3-{1-[4-(trifluoromethyl)phenyl]propan-2-yl}urea](/img/structure/B2361149.png)
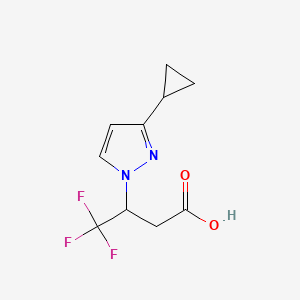
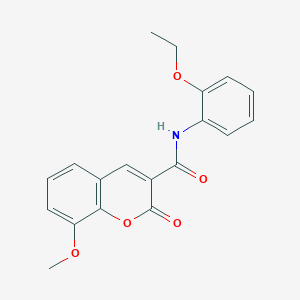
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2361158.png)
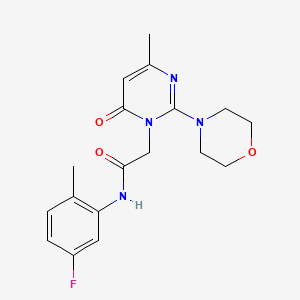

![1-(4-methoxy-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenyl)ethan-1-one](/img/structure/B2361161.png)

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2361163.png)
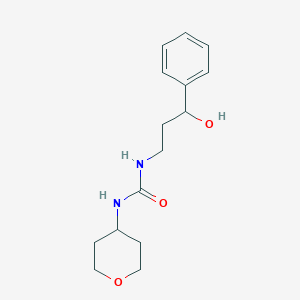
![2-({[(1-Cyanocyclopentyl)carbamoyl]methyl}amino)benzamide](/img/structure/B2361167.png)

![Ethyl 2-[4-(diethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2361170.png)
